
Btk-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-19 is a compound that functions as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B-cell malignancies and immune-mediated diseases .
Métodos De Preparación
The synthesis of Btk-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Btk-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Btk-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, this compound is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound has shown potential in the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound is used in the development of new therapeutic agents and drug discovery .
Mecanismo De Acción
The mechanism of action of Btk-IN-19 involves the inhibition of Bruton’s tyrosine kinase by binding to its active site. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the proliferation and survival of B cells. The molecular targets of this compound include the active site of Bruton’s tyrosine kinase and other key signaling molecules involved in the B-cell receptor signaling pathway .
Comparación Con Compuestos Similares
Btk-IN-19 is similar to other Bruton’s tyrosine kinase inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. this compound may have unique properties that differentiate it from these compounds, such as differences in binding affinity, selectivity, and pharmacokinetic profiles. The uniqueness of this compound lies in its specific chemical structure and its ability to inhibit Bruton’s tyrosine kinase with high potency and selectivity .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Fenebrutinib
- RN486
These compounds share similar mechanisms of action but may differ in their chemical structures, binding affinities, and clinical applications .
Propiedades
Fórmula molecular |
C21H22Cl2N6O |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone |
InChI |
InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1 |
Clave InChI |
ZJKAMIGVAPQVOU-UGSOOPFHSA-N |
SMILES isomérico |
C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
SMILES canónico |
C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


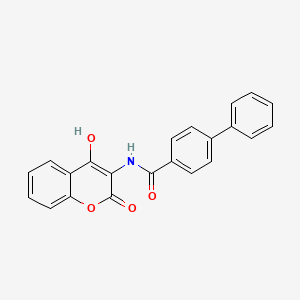

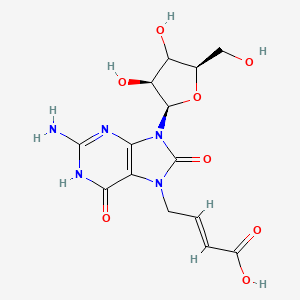
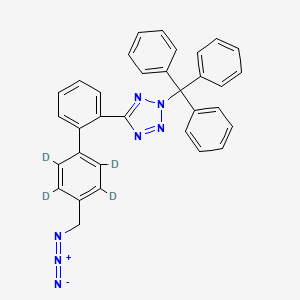
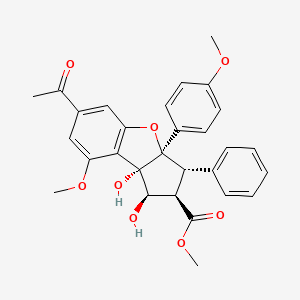
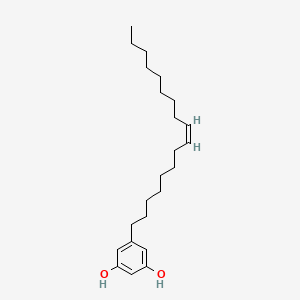
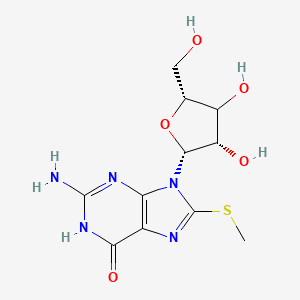

![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
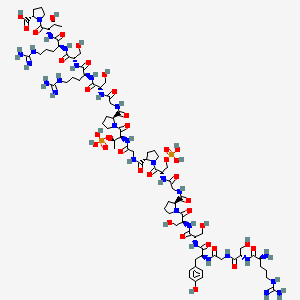
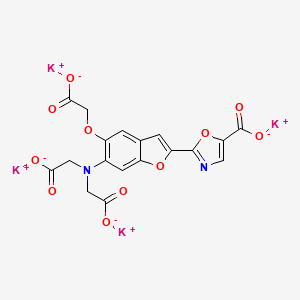
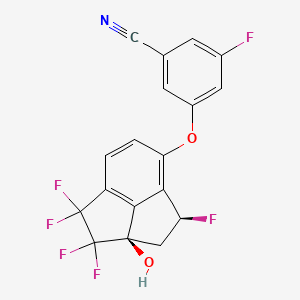

![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
